molecular formula C21H15F3N6O B2541720 N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396759-18-4

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2541720
CAS RN: 1396759-18-4
M. Wt: 424.387
InChI Key: ULYSJQCHOGOPJF-UHFFFAOYSA-N
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Description

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H15F3N6O and its molecular weight is 424.387. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Activity

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide and its derivatives have been explored for antiallergic properties. One study on a related compound, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2- pyridinecarboxamide, demonstrated significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay after oral administration, showing 85 times more potency than disodium cromoglycate (DSCG) upon intravenous administration (Honma et al., 1983). This suggests the potential of N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide derivatives in antiallergic drug development.

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the reactivity of compounds similar to N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has been investigated for synthesizing a variety of heterocyclic derivatives. For instance, the study by Mohareb et al. (2004) on thiophenylhydrazonoacetates explored their reactivity towards the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's utility in generating novel heterocyclic molecules with potential pharmacological activities (Mohareb et al., 2004).

Functionalization Reactions

The compound and its related structures have also been studied for their role in functionalization reactions. İ. Yıldırım et al. (2005) described the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with diaminopyridine, showcasing the chemical versatility and reactivity of such compounds in creating structurally diverse molecules with potential biological activity (İ. Yıldırım et al., 2005).

Polycondensation and Polymer Science

In polymer science, N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide derivatives have been explored for polycondensation reactions. For example, Banihashemi and Eghbali (1976) conducted studies on the polycondensation of pyridine-2,6-dicarboxylic acid with various di- and tetraamino compounds, leading to the synthesis of polyamides with high thermal stability, demonstrating the compound's relevance in the development of new materials with enhanced properties (Banihashemi & Eghbali, 1976).

properties

IUPAC Name

N-benzyl-N-pyridin-2-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O/c22-21(23,24)16-9-11-17(12-10-16)30-27-19(26-28-30)20(31)29(18-8-4-5-13-25-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYSJQCHOGOPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(pyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

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